molecular formula C13H12N4O3S2 B2728722 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 847400-95-7

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B2728722
CAS No.: 847400-95-7
M. Wt: 336.38
InChI Key: GXMDTVUYBCDIHD-UHFFFAOYSA-N
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Description

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a unique compound that belongs to a class of molecules known for their diverse applications in various fields, including chemistry and medicine. It features a complex structure with benzothiazole and triazole moieties, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multiple steps, each requiring precise control over conditions to ensure the correct formation of the desired product. The starting materials are often commercially available compounds which undergo several chemical transformations:

  • Formation of Benzothiazole Intermediate: : This involves the cyclization of ortho-aminothiophenol with carboxylic acid derivatives.

  • Synthesis of 1,2,4-Triazole Derivative: : Reacting hydrazine with carbon disulfide, followed by alkylation, produces the triazole ring.

  • Combining the Intermediates: : The benzothiazole intermediate is reacted with the triazole derivative under specific conditions, often involving an alkylating agent, to form the final compound.

Industrial Production Methods

For large-scale production, these steps are typically optimized to enhance yield and purity while minimizing costs and environmental impact. Industrial methods might include continuous flow chemistry to streamline the synthesis and enhance scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, including:

  • Oxidation: : Can be oxidized at specific sites, altering its chemical and physical properties.

  • Reduction: : Certain functional groups within the molecule are reducible, modifying its reactivity.

  • Substitution: : The presence of reactive sites allows for substitution reactions with appropriate reagents.

Common Reagents and Conditions

  • Oxidation: : Typically involves agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenated reagents or nucleophiles are used under controlled conditions.

Major Products Formed

The products of these reactions vary widely, depending on the specific reactants and conditions employed. Products often include modified versions of the original compound, with altered functional groups enhancing or changing its activity and application potential.

Scientific Research Applications

Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules, valuable in materials science and organic synthesis.

Biology

Its biological relevance includes its potential role as an inhibitor or activator of specific enzymes or pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer properties.

Industry

In industry, its properties make it suitable for use in various applications, such as in the development of new materials or as a reagent in chemical manufacturing.

Mechanism of Action

The exact mechanism of action varies depending on its application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their function. For example, it could inhibit an enzyme's active site or modulate receptor activity, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Comparing 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid to similar compounds such as other benzothiazole or triazole derivatives reveals unique reactivity patterns and applications.

Similar Compounds

  • Benzothiazole derivatives

  • Triazole derivatives

  • Thioacetic acid derivatives

Properties

IUPAC Name

2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c1-16-10(14-15-12(16)21-7-11(18)19)6-17-8-4-2-3-5-9(8)22-13(17)20/h2-5H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMDTVUYBCDIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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